Fmoc-Gln(Mtt)-OH
Overview
Description
Fmoc-Gln(Mtt)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amide is protected by the 4-methyltrityl (Mtt) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to protect the functional groups of amino acids, preventing unwanted side reactions during the synthesis process.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Fmoc-Gln(Mtt)-OH are largely tied to its role in peptide synthesis. The compound interacts with various enzymes and proteins during this process . Specific interactions with biomolecules have not been extensively documented in the literature.
Molecular Mechanism
The molecular mechanism of this compound involves its use as a pre-loaded resin in the synthesis of peptide acids. It is part of the Fmoc/tBu solid-phase synthesis method, which is a preferred method for the synthesis of peptides in both research and industrial settings .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its role in peptide synthesis. The compound is stable and does not degrade over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Mtt)-OH typically involves the protection of the amino group of glutamine with the Fmoc group and the protection of the side chain amide with the Mtt group. The process generally follows these steps:
Protection of the Amino Group: The amino group of glutamine is protected using Fmoc chloride in the presence of a base such as sodium bicarbonate or sodium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Protection of the Side Chain Amide: The side chain amide is protected using 4-methyltrityl chloride (Mtt-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like DCM.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of green chemistry principles, such as minimizing the use of hazardous solvents and optimizing reaction conditions, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Coupling Reactions: Fmoc-Gln(Mtt)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM with TIS for Mtt removal.
Coupling: DIC and HOBt in DMF or DCM.
Major Products:
Deprotection: Free glutamine or peptides with free amino and amide groups.
Coupling: Peptides with extended chains incorporating glutamine residues
Scientific Research Applications
Chemistry: Fmoc-Gln(Mtt)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of peptide chains.
Biology: In biological research, this compound is used to synthesize peptides that are used as probes to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of peptide-based drugs, including enzyme inhibitors, receptor agonists, and antagonists.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides and proteins. It is also used in the production of peptide-based diagnostics and vaccines .
Mechanism of Action
Mechanism: The primary function of Fmoc-Gln(Mtt)-OH is to protect the amino and amide groups of glutamine during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Mtt group protects the side chain amide. These protective groups are selectively removed at different stages of the synthesis to allow for the sequential addition of amino acids.
Molecular Targets and Pathways: The compound itself does not have a direct biological target or pathway. peptides synthesized using this compound can target various biological molecules, including enzymes, receptors, and proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Fmoc-Gln(Trt)-OH: Similar to Fmoc-Gln(Mtt)-OH but uses the trityl (Trt) group for side chain protection.
Fmoc-Gln(Trt)-OPfp: A pentafluorophenyl ester derivative used for more efficient coupling reactions.
Fmoc-Gln(Trt)-NovaSyn® TGA: A resin-bound form used in solid-phase peptide synthesis.
Uniqueness: this compound is unique in its use of the Mtt group for side chain protection, which offers advantages in terms of stability and ease of removal compared to other protecting groups like Trt. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is crucial .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIMEYIDZSICTF-BHVANESWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701129325 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144317-23-7 | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144317-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(4-methylphenyl)diphenylmethyl]-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701129325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.